

An In-depth Technical Guide to the Chemical Properties of Trisodium Pentacyanoaminoferrate

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Compound of Interest

Compound Name: *Trisodium pentacyanoaminoferrate*

Cat. No.: *B086921*

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Introduction

Trisodium pentacyanoaminoferrate, with the chemical formula $\text{Na}_3[\text{Fe}(\text{CN})_5\text{NH}_3]$, is a coordination compound that has garnered interest in various fields of chemical research. Its distinct reactivity, revolving around the iron center and the labile ammine ligand, makes it a versatile precursor for the synthesis of a range of pentacyanoferrate(II) derivatives. This guide provides a comprehensive overview of its chemical properties, including detailed experimental protocols and data presented for clarity and practical application in a research and development setting.

Core Chemical Properties

Trisodium pentacyanoaminoferrate is a yellow-green crystalline solid that is highly soluble in water. The central iron atom is in the +2 oxidation state and is coordinated to five cyanide ligands and one ammine ligand in a pseudo-octahedral geometry.

Quantitative Data Summary

Property	Value
Molecular Formula	$C_5H_3FeN_6Na_3$
Molecular Weight	271.93 g/mol
Appearance	Yellow-green solid
Solubility	Highly soluble in water
IR Spectroscopy (CN stretch)	$\sim 2100\text{ cm}^{-1}$

Experimental Protocols

Synthesis of Trisodium Pentacyanoaminoferrate

A widely used method for the synthesis of **Trisodium pentacyanoaminoferrate** involves the reduction of sodium nitroprusside (**Trisodium pentacyanoaminoferrate**) with ammonia.[\[1\]](#)

Materials:

- Sodium nitroprusside ($Na_2[Fe(CN)_5NO] \cdot 2H_2O$)
- Concentrated ammonia solution (28-30%)
- Ethanol
- Distilled water
- Nitrogen or Argon gas
- Ice bath

Procedure:

- In a fume hood, dissolve a specific amount of sodium nitroprusside in a minimal amount of distilled water in a round-bottom flask.
- Cool the solution in an ice bath to 0-5 °C.

- While stirring, slowly bubble nitrogen or argon gas through the solution to create an inert atmosphere. This is crucial to prevent the oxidation of the Fe(II) product.[\[1\]](#)
- Slowly add an excess of concentrated ammonia solution to the cooled and stirred sodium nitroprusside solution. The reaction is typically carried out under alkaline conditions (pH 10-12).[\[1\]](#)
- Maintain the reaction mixture at 0-5 °C and continue stirring under an inert atmosphere for several hours. The reaction progress can be monitored by the color change of the solution.
- Once the reaction is complete, precipitate the product by adding cold ethanol.
- Collect the yellow-green precipitate by vacuum filtration and wash it with cold ethanol.
- Dry the product under vacuum.

Stability Analysis in Solution

The stability of **Trisodium pentacyanoaminoferrate** in aqueous solution can be assessed by monitoring its UV-Vis spectrum over time under controlled conditions. Degradation often involves the dissociation of the ammine or cyanide ligands.

Materials:

- **Trisodium pentacyanoaminoferrate**
- Buffer solutions of various pH
- Constant temperature water bath or incubator
- UV-Vis spectrophotometer

Procedure:

- Prepare a stock solution of **Trisodium pentacyanoaminoferrate** of a known concentration in distilled water.

- Prepare a series of solutions by diluting the stock solution with buffer solutions of different pH values (e.g., acidic, neutral, and alkaline).
- Place the solutions in a constant temperature environment (e.g., 25 °C or 37 °C).
- At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of each solution over a relevant wavelength range.
- Monitor for changes in the absorbance at the characteristic absorption maximum (λ_{max}) of the complex. A decrease in absorbance at λ_{max} indicates degradation.
- The appearance of new absorption bands may indicate the formation of degradation products.

Quantitative Analysis by UV-Visible Spectrophotometry

The concentration of **Trisodium pentacyanoaminoferate** in a solution can be determined using UV-Visible spectrophotometry by creating a calibration curve.

Materials:

- **Trisodium pentacyanoaminoferate** of high purity (as a standard)
- Distilled water
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer

Procedure:

- Preparation of Standard Solutions:
 - Accurately weigh a precise amount of the standard **Trisodium pentacyanoaminoferate**.
 - Dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of known concentration.

- Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
- Measurement of Absorbance:
 - Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_{max}) for **Trisodium pentacyanoaminoferrate**.
 - Use distilled water as a blank to zero the spectrophotometer.
 - Measure the absorbance of each standard solution.
- Creation of Calibration Curve:
 - Plot a graph of absorbance versus the concentration of the standard solutions.
 - Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept.
- Determination of Unknown Concentration:
 - Measure the absorbance of the unknown sample solution at the same λ_{max} .
 - Use the equation of the calibration curve to calculate the concentration of **Trisodium pentacyanoaminoferrate** in the unknown sample.

Chemical Reactivity and Signaling Pathways

The chemical reactivity of **Trisodium pentacyanoaminoferrate** is primarily characterized by two main types of reactions: redox reactions involving the iron center and ligand substitution reactions at the sixth coordination site occupied by the ammine ligand.

Redox Reactions

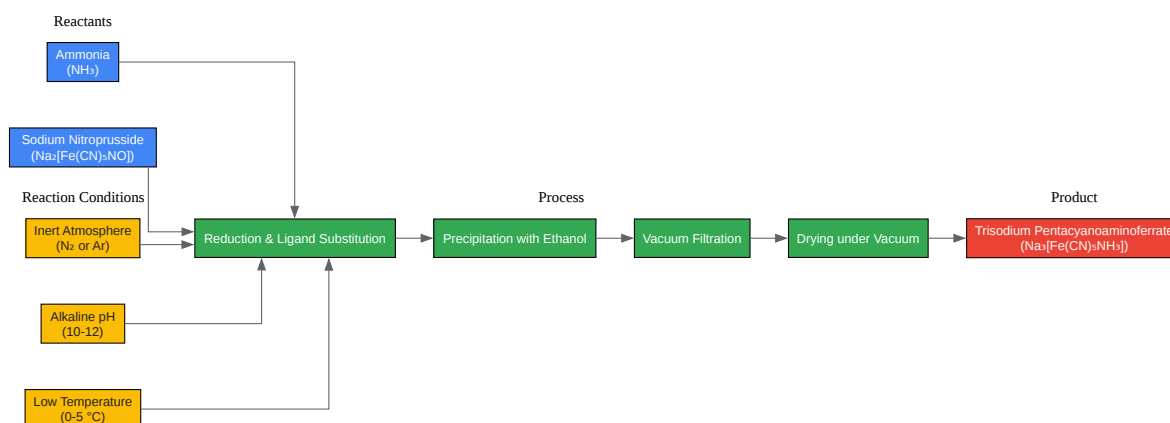
The iron(II) center in **Trisodium pentacyanoaminoferrate** can be oxidized to iron(III), forming the corresponding pentacyanoaminoferrate(III) complex, $[\text{Fe}(\text{CN})_5\text{NH}_3]^{2-}$. This reversible redox process is a key feature of its chemistry.^[1] Common oxidizing agents like hydrogen peroxide

can facilitate this oxidation, while reducing agents such as sodium borohydride can reduce the Fe(III) back to Fe(II).[2]

Ligand Substitution Reactions

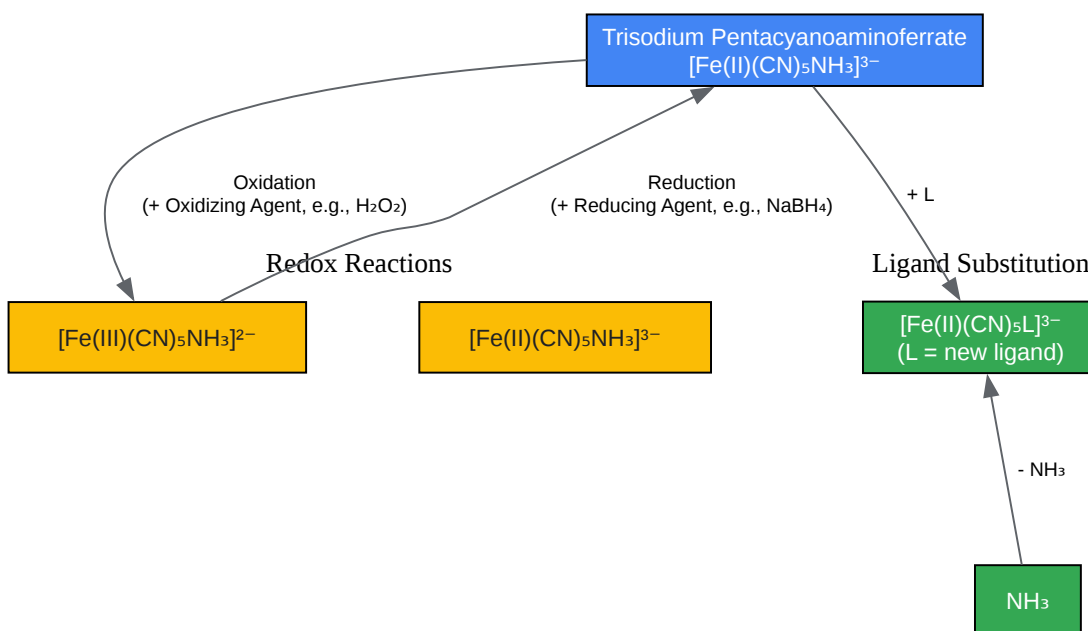
The ammine (NH_3) ligand in **Trisodium pentacyanoamminoferrate** is relatively labile and can be substituted by other ligands. This property is extensively used to synthesize a variety of pentacyanoferrate(II) complexes with different sixth ligands. For instance, it reacts with aromatic amines to form intensely colored adducts, a reaction that can be utilized for analytical purposes.[1]

Mandatory Visualizations



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Caption: Workflow for the synthesis of **Trisodium pentacyanoaminoferate**.



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Caption: Reactivity pathways of **Trisodium pentacyanoaminoferate**.

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References

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